B612983 H-Asp(OcHex)-OH CAS No. 112259-66-2

H-Asp(OcHex)-OH

Cat. No. B612983
CAS RN: 112259-66-2
M. Wt: 215.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“H-Asp(OcHex)-OH” is a derivative of the amino acid aspartic acid . It’s used in the preparation of molecularly imprinted polymeric membranes .


Synthesis Analysis

Molecularly imprinted polymeric membranes with tetrapeptide residue H-Asp(OcHex)-Asp(OcHex)-Asp(OcHex)-Asp(OcHex)-CH2 were prepared during membrane preparation (casting) processing in the presence of print molecules .

Scientific Research Applications

Synthesis of Sweetener Precursors
The role of H-Asp(OcHex)-OH in synthesizing sweetener precursors has been explored, highlighting the importance of reaction conditions such as pH and water content. These studies contribute to the understanding of enzymatic processes in organic solvents, showcasing the potential of H-Asp(OcHex)-OH in the synthesis of compounds with sweetening properties (Xing et al., 2009).

Stability and Protecting Group Efficacy
H-Asp(OcHex)-OH has been investigated for its stability and efficacy as a protecting group in peptide synthesis. Studies have found that the cyclohexyl ester group in Boc-Asp(OcHex) provides stability against certain reagents and minimizes side reactions like aspartimide formation, which are crucial for the integrity of aspartyl peptides during synthesis (Tam et al., 1980).

Peptide Synthesis and Biochemical Applications
Research on H-Asp(OcHex)-OH extends to its use in peptide synthesis, particularly in the construction of sequences relevant to biological molecules such as human epidermal growth factor (h-EGF). The synthesis of protected peptide derivatives using H-Asp(OcHex)-OH demonstrates its utility in the assembly of complex biological peptides, contributing to the field of biochemistry and molecular biology (Shin et al., 1992).

Enantioselective Permeation and Electrodialysis
Further research into H-Asp(OcHex)-OH based molecularly imprinted membranes has shown their ability to achieve enantioselective permeation and electrodialysis. These membranes can preferentially permeate specific isomers of amino acids, highlighting the potential of H-Asp(OcHex)-OH derivatives in separating and purifying chiral compounds (Yoshikawa et al., 1997).

properties

IUPAC Name

(2S)-2-amino-4-cyclohexyloxy-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c11-8(10(13)14)6-9(12)15-7-4-2-1-3-5-7/h7-8H,1-6,11H2,(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJAPBBOAGRLKMH-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)OC(=O)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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